Tetrazine-SS-PEG4-Biotin Tetrazine-SS-PEG4-Biotin
Brand Name: Vulcanchem
CAS No.:
VCID: VC16656965
InChI: InChI=1S/C35H53N9O8S3/c45-30(4-2-1-3-29-33-28(24-53-29)41-35(48)42-33)36-11-14-50-16-18-52-20-19-51-17-15-49-13-9-31(46)37-12-22-55-54-21-10-32(47)38-23-26-5-7-27(8-6-26)34-43-39-25-40-44-34/h5-8,25,28-29,33H,1-4,9-24H2,(H,36,45)(H,37,46)(H,38,47)(H2,41,42,48)/t28-,29-,33-/m0/s1
SMILES:
Molecular Formula: C35H53N9O8S3
Molecular Weight: 824.1 g/mol

Tetrazine-SS-PEG4-Biotin

CAS No.:

Cat. No.: VC16656965

Molecular Formula: C35H53N9O8S3

Molecular Weight: 824.1 g/mol

* For research use only. Not for human or veterinary use.

Tetrazine-SS-PEG4-Biotin -

Specification

Molecular Formula C35H53N9O8S3
Molecular Weight 824.1 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Standard InChI InChI=1S/C35H53N9O8S3/c45-30(4-2-1-3-29-33-28(24-53-29)41-35(48)42-33)36-11-14-50-16-18-52-20-19-51-17-15-49-13-9-31(46)37-12-22-55-54-21-10-32(47)38-23-26-5-7-27(8-6-26)34-43-39-25-40-44-34/h5-8,25,28-29,33H,1-4,9-24H2,(H,36,45)(H,37,46)(H,38,47)(H2,41,42,48)/t28-,29-,33-/m0/s1
Standard InChI Key PUKHKPBHJUBMMC-DWDWHFOYSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Structural Components

The molecule’s architecture can be dissected into four regions (Fig. 1):

  • Tetrazine core: A six-membered aromatic ring with four nitrogen atoms, enabling rapid cycloaddition with strained dienophiles.

  • Disulfide bridge: A -S-S- bond positioned between the tetrazine and PEG4 spacer, susceptible to reduction by dithiothreitol (DTT) or glutathione (GSH) .

  • PEG4 chain: A tetraethylene glycol spacer improving hydrophilicity and spatial flexibility.

  • Biotin terminus: A vitamin-derived moiety with high affinity for streptavidin (Kd ≈ 1015^{-15} M) .

Physicochemical Profile

PropertyValueSource
Molecular formulaC35H53N9O8S3\text{C}_{35}\text{H}_{53}\text{N}_{9}\text{O}_{8}\text{S}_{3}
Molecular weight824.05 g/mol
Purity>90% (HPLC)
SolubilityDCM, DMSO, DMF, acetonitrile
Storage conditions-20°C, desiccated
Physical formRed oil or solid

The compound’s solubility profile makes it compatible with organic reaction conditions, while the PEG4 spacer ensures sufficient aqueous stability for biological applications .

Mechanism of Action and Bioconjugation

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

The tetrazine group undergoes IEDDA with strained alkenes (e.g., trans-cyclooctene, TCO) at rates exceeding 104^4 M1^{-1}s1^{-1}, making it one of the fastest bioorthogonal reactions available . The reaction proceeds via a [4+2] cycloaddition, forming a stable dihydropyridazine linkage without requiring catalysts or harsh conditions .

Key advantages:

  • Chemoselectivity: Minimal cross-reactivity with endogenous biomolecules .

  • Biocompatibility: Reactions occur efficiently in physiological buffers (pH 6.5–8.0) .

Disulfide Cleavage Dynamics

The SS bond is reductively cleaved by:

  • DTT (1–10 mM, 30 min, RT)

  • GSH (2–10 mM, 37°C, 1–2 h)

  • TCEP (5–50 mM, pH 7.0)

This feature enables controlled payload release in reducing environments (e.g., intracellular compartments) .

Applications in Antibody-Drug Conjugates (ADCs)

ADC Synthesis Workflow

  • Antibody functionalization: NHS esters or maleimide groups on the antibody react with lysine or cysteine residues.

  • Tetrazine conjugation: The tetrazine-SS-PEG4-biotin reagent links to functionalized antibodies via IEDDA .

  • Drug attachment: Cytotoxic payloads (e.g., MMAE, DM1) are conjugated through the biotin-streptavidin bridge.

  • Targeted delivery: ADCs bind to cell-surface antigens, internalize, and release drugs upon disulfide cleavage .

Case Study: Immuno-PCR Applications

In a 2016 study, Tetrazine-SS-PEG4-Biotin was used to synthesize cleavable antibody-DNA conjugates for ultrasensitive protein detection . Key findings:

  • Functionalization efficiency: 1:5 molar ratio (antibody:NHS-tetrazine) achieved optimal PEGylation.

  • Reduction-triggered release: DTT treatment liberated DNA reporters for PCR amplification, enhancing detection limits 100-fold .

Comparative Analysis with Analogous Reagents

ReagentCleavabilityPEG SpacerKinetics (k, M1^{-1}s1^{-1})Key Application
Tetrazine-SS-PEG4-BiotinYes (SS)PEG4>104^4ADCs, redox-sensitive delivery
Tetrazine-PEG4-BiotinNoPEG4>104^4Stable conjugates
Biotin-PEG4-TCONoPEG4~103^3Pre-targeted imaging

The SS bond in Tetrazine-SS-PEG4-Biotin distinguishes it from non-cleavable analogs, enabling applications requiring controlled payload release .

Recent Advances and Future Directions

Innovations in ADC Linker Technology

Recent studies emphasize optimizing SS bond stability in circulation while enabling rapid intracellular cleavage. Beck et al. (2017) highlight Tetrazine-SS-PEG4-Biotin’s potential in next-generation ADCs with improved therapeutic indices .

Emerging Applications

  • Targeted radionuclide therapy: Combining IEDDA conjugation with SS cleavage for precision delivery .

  • Multiplexed imaging: Co-conjugating fluorescent probes and biotin for multimodal detection .

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